Ceftiofur
Overview
Description
Ceftiofur is a third-generation cephalosporin antibiotic, first described in 1987, and now used in veterinary medicine . It is marketed by pharmaceutical company Zoetis as Excenel . It is resistant to hydrolysis by beta-lactamase, and has activity against both Gram-positive and Gram-negative bacteria . E. coli strains resistant to ceftiofur have been reported .
Synthesis Analysis
The amorphous form of Ceftiofur Sodium salts such as sodium salt and amine salt and ester forms of this cephalosporin antibiotic are somewhat unstable chemically and are difficult to purify and are less desirable to work with in manufacturing pharmaceutical formulations containing them . The amorphous salts are difficult solids to isolate in pure form and handle in pharmaceutical manufacturing plants .
Molecular Structure Analysis
The molecular formula of Ceftiofur is C19H17N5O7S3 . The molecular weight is 523.55 g/mol . The structure of Ceftiofur was confirmed using various analytical techniques like vacuum assisted PXRD, DSC & TGA, DVS (Dynamic Vapor Sorption) and Hot Stage Microscopy (HSM) .
Chemical Reactions Analysis
Ceftiofur binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division . Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity .
Physical And Chemical Properties Analysis
The molecular formula of Ceftiofur is C19H17N5O7S3 . The molecular weight is 523.55 g/mol . The solubility of Ceftiofur sodium is 40 mg/mL in DMSO .
Scientific Research Applications
Synergistic Antibacterial Activity with Shikimic Acid Against MRSA
Background: Methicillin-resistant Staphylococcus aureus (MRSA) is a formidable superbug responsible for various infections. Innovative treatment strategies are essential to combat MRSA due to its antibiotic resistance and virulence.
Application: Researchers have explored the synergistic effect of Ceftiofur (CF) in combination with shikimic acid (SA), a naturally occurring compound. The checkerboard assay demonstrated significant anti-MRSA activity when using 1/4 of the minimum inhibitory concentration (MIC) of SA and 1/8 MIC of sodium CF. This combination eradicated MRSA within 2 hours without noticeable toxicity. In vivo experiments confirmed its efficacy against MRSA-induced bacteremia in mice .
Systemic Safety and Therapeutic Efficacy in Animals
Background: Ceftiofur is commonly used in veterinary medicine. Understanding its safety and efficacy is crucial for animal health.
Application: Studies have shown similar systemic safety and therapeutic efficacy for Ceftiofur administered via both intramuscular and subcutaneous routes .
Prevalence and Persistence of Ceftiofur-Resistant E. coli in Poultry
Background: Ceftiofur-resistant Escherichia coli (E. coli) poses challenges in poultry farming.
Application: Research tracked the prevalence and persistence of ceftiofur-resistant E. coli in different breeding stages of a chicken flock. The study identified specific subtypes and their persistence throughout layer breeding .
Impact on Campylobacter Prevalence and Antimicrobial Resistance in Steers
Background: Ceftiofur crystalline-free acid (CCFA) and ceftiofur hydrochloride (CHCL) are used therapeutically in cattle.
Application: A study investigated the impact of CCFA and CHCL on Campylobacter prevalence and antimicrobial resistance in steers. Understanding these effects is crucial for prudent antibiotic use in livestock .
Safety And Hazards
properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O7S3/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28)/b23-11-/t12-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHXIWJRIFEVQY-IHMPYVIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O7S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
104010-37-9 (hydrochloride salt) | |
Record name | Ceftiofur [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080370576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046702 | |
Record name | Ceftiofur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ceftiofur sodium is a third generation broad-spectrum cephalosporin, formulated as an intramuscular injection, which is used to treat respiratory diseases in swine, ruminants and horses. The thioester bond on ceftiofur is rapidly cleaved to give desfuroylceftiofur which is further metabolized to a disulfide dimer and various desfuroylceftiofur-protein and amino acid conjugates., Cephalosporins ... bind to penicillin-binding proteins located beneath the cell wall and thereby interfere with the action of transpeptidase and other cell-wall enzymes. A residual antibacterial effect is also evident with the cephalosporins. /Cephalosporins/ | |
Record name | CEFTIOFUR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7445 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ceftiofur | |
CAS RN |
80370-57-6 | |
Record name | Ceftiofur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80370-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ceftiofur [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080370576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceftiofur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11485 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ceftiofur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 80370-57-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFTIOFUR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83JL932I1C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CEFTIOFUR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7445 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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